Fmoc-N-Me-Ser(tBu)-OH

Catalog No.
S726417
CAS No.
197632-77-2
M.F
C23H27NO5
M. Wt
397.48 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ser(tBu)-OH

CAS Number

197632-77-2

Product Name

Fmoc-N-Me-Ser(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.48 g/mole

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

PQSAXALAXPNFMG-FQEVSTJZSA-N

SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-77-2;Fmoc-N-Me-Ser(tBu)-OH;N-Fmoc-N-Methyl-O-tert-butyl-L-serine;MFCD02094430;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid;PubChem19046;TMA040;SCHEMBL15083399;CTK3J1822;MolPort-006-701-287;Fmoc-N-methyl-O-t-butyl-L-serine;ZINC2389703;ANW-74596;CF-496;Fmoc-N-methyl-O-tert-butyl-L-serine;AKOS015837171;AKOS015908481;AM84674;AN-7893;CS13894;MP-0545;RTR-009167;AJ-35605;AK-41517;SC-24299

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function in Peptide Synthesis

Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.

The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:

  • Increase stability: The methyl group can improve the peptide's resistance to enzymatic degradation [].
  • Modulate bioactivity: Replacing the hydroxyl group with a methyl group can affect the peptide's interaction with other molecules, potentially leading to altered biological activity [].

Applications

Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:

  • Peptide therapeutics: Methylated peptides can have enhanced stability and improved pharmacokinetic properties, making them more suitable for drug development [].
  • Enzyme inhibitors: Introducing a methyl group can disrupt the binding between an enzyme and its substrate, potentially leading to the development of new enzyme inhibitors [].
  • Peptidomimetics: By mimicking the structure of natural peptides, Fmoc-N-Me-Ser(tBu)-OH can be used to create novel molecules with desired biological properties [].

Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of the amino acid serine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl group at the hydroxyl terminus. This compound is essential in peptide synthesis, where it functions as a building block due to its stability and the protective groups that prevent undesired reactions during synthesis. The molecular formula for Fmoc-N-Methyl-Serine-tert-Butyl Ester is C23H27NO5C_{23}H_{27}NO_5, with a molecular weight of approximately 397.46 g/mol .

While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include:

  • Skin and eye irritation: Organic solvents used in peptide synthesis can cause irritation. Proper personal protective equipment (PPE) like gloves and eye protection is crucial.
  • Dust inhalation: Inhalation of the powder form of the compound should be avoided.

Types of Reactions

  • Deprotection Reactions:
    • The Fmoc group can be removed using a base such as piperidine.
    • The tert-butyl group is typically removed using trifluoroacetic acid.
  • Coupling Reactions:
    • Fmoc-N-Methyl-Serine-tert-Butyl Ester can participate in peptide coupling reactions with other amino acids or peptides, utilizing reagents like dicyclohexylcarbodiimide or hydroxybenzotriazole .

Common Reagents and Conditions

  • Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.
  • Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

Fmoc-N-Methyl-Serine-tert-Butyl Ester is utilized in biological research to synthesize peptides that serve as probes for studying protein-protein interactions and enzyme-substrate interactions. Peptides derived from this compound are investigated for their potential therapeutic applications, including enzyme inhibition and receptor modulation .

The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves several key steps:

  • Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
  • Methylation of Amino Group: The amino group undergoes methylation using formaldehyde and sodium cyanoborohydride.
  • Fmoc Protection: Finally, the amino group is protected with an Fmoc group using Fmoc chloride and a base like sodium carbonate.

In industrial settings, automated peptide synthesizers are often used to optimize these processes for higher yields and efficiency .

Fmoc-N-Methyl-Serine-tert-Butyl Ester finds applications across various fields:

  • Chemistry: Widely used in solid-phase peptide synthesis, allowing for stepwise assembly of peptides on solid supports.
  • Biology: Employed in synthesizing peptides that are crucial in studying biological interactions.
  • Medicine: Investigated as potential therapeutic agents, especially in drug development targeting specific biological pathways.
  • Industry: Used in the pharmaceutical industry for creating peptide-based drugs and diagnostic agents .

Research involving Fmoc-N-Methyl-Serine-tert-Butyl Ester focuses on its incorporation into peptide chains during synthesis. The protective groups allow selective reactions while preventing side reactions, making it an effective tool in studying various biochemical interactions. Its derivatives can also be analyzed for their binding affinities to specific proteins or enzymes, contributing to drug discovery efforts .

Several compounds share structural similarities with Fmoc-N-Methyl-Serine-tert-Butyl Ester, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Tyrosine(t-Butyl)-OHLacks methyl group on nitrogenUsed for synthesizing tyrosine-containing peptides
Fmoc-N-Methyl-TyrosineLacks tert-butyl protecting groupFocused on tyrosine modifications
Fmoc-alpha-Me-L-Ser(tBu)-OHSimilar structure but different amino acid backboneUsed for synthesizing modified serine peptides
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidContains similar protective groupsOften used in specialized peptide synthesis

Uniqueness

The uniqueness of Fmoc-N-Methyl-Serine-tert-Butyl Ester lies in its specific combination of protective groups and the methylation at the nitrogen atom, which influences both its reactivity and the conformation of resulting peptides. This makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional groups .

Structural Characteristics

Fmoc-N-Me-Ser(tBu)-OH is defined by three key modifications:

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position.
  • Methylation of the backbone nitrogen (N-methyl).
  • tert-Butyl ether protection on the serine side-chain hydroxyl group.

The IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid. Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.46 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number197632-77-2
Melting Point213–218°C
SolubilityDMF, DCM, NMP
Optical Rotation[α]D²⁰ = +2° (c=1 in MeOH)

Molecular Architecture: Fluorenylmethyloxycarbonyl, N-Methyl, and tert-Butyl Modifications

Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH represents a sophisticated amino acid derivative with molecular formula C₂₃H₂₇NO₅ and molecular weight 397.46 g/mol [1] [2]. The compound features three distinct protective modifications that collectively enhance its utility in solid-phase peptide synthesis applications [3]. The molecular architecture incorporates a fluorenylmethyloxycarbonyl group as the primary alpha-amino protective functionality, an N-methyl modification on the amino acid backbone, and a tert-butyl ether protection for the serine hydroxyl side chain [4] [5].

The fluorenylmethyloxycarbonyl protecting group serves as a temporary, base-labile protection system for the alpha-amino functionality [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable through treatment with secondary amines such as piperidine in dimethylformamide [9]. The mechanism of fluorenylmethyloxycarbonyl deprotection involves base-catalyzed beta-elimination, producing carbon dioxide and dibenzofulvene as byproducts [10]. The dibenzofulvene intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct, preventing unwanted side reactions [13].

The N-methyl modification represents a permanent backbone alteration that significantly impacts the conformational properties of the amino acid derivative [11] [19]. N-methylation of amino acids increases conformational rigidity, membrane permeability, and protease resistance in peptide structures [11] [42]. The presence of the methyl group on the amide nitrogen restricts rotational freedom around the peptide bond, leading to enhanced structural stability [19]. Quantum chemical calculations demonstrate that N-methylation increases the polarizability and dipole moment of amino acid derivatives while decreasing the energy barrier for cis-trans amide isomerization [19].

The tert-butyl ether protection of the serine hydroxyl group provides acid-labile side chain protection that remains stable under the basic conditions used for fluorenylmethyloxycarbonyl removal [22] [24]. The tert-butyl protecting group exhibits remarkable stability toward nucleophilic attack due to steric hindrance around the ether linkage [23] [25]. Deprotection occurs under acidic conditions, typically using trifluoroacetic acid, through protonation of the ether oxygen followed by elimination of the tert-butyl cation [22]. The bulky nature of the tert-butyl group prevents unwanted side reactions during peptide synthesis while maintaining orthogonality with the fluorenylmethyloxycarbonyl protecting strategy [24].

ComponentMolecular FunctionRemoval ConditionsChemical Stability
Fluorenylmethyloxycarbonyl GroupAlpha-amino protectionBase-labile (piperidine/dimethylformamide)Acid-stable, base-labile [9]
N-Methyl ModificationBackbone methylationPermanent modificationChemically stable [11]
L-Serine BackboneAmino acid core structureCore structureMaintains L-configuration [16]
tert-Butyl ProtectionHydroxyl side-chain protectionAcid-labile (trifluoroacetic acid)Base-stable, acid-labile [22]

Stereochemical Considerations in L-Serine Derivative Configuration

The stereochemical configuration of Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH maintains the natural L-configuration of serine at the alpha-carbon center [16] [17]. The compound exhibits an S-configuration according to the Cahn-Ingold-Prelog priority rules, which corresponds to the L-designation in the Fischer nomenclature system [16] [20]. The preservation of the L-stereochemistry ensures compatibility with natural peptide sequences and maintains the biological relevance of synthesized peptides [17].

The introduction of the N-methyl group creates additional stereochemical complexity through restricted amide bond rotation [21] [38]. N-methylation significantly affects the conformational landscape of the amino acid by introducing steric constraints that limit the accessible phi and psi angles [21]. Computational studies demonstrate that N-methylated amino acids adopt preferred conformations that differ substantially from their non-methylated counterparts [19] [21]. The conformational restriction imposed by N-methylation can stabilize specific secondary structures in peptides, particularly beta-turns and extended conformations [21] [41].

The stereochemical integrity of the serine derivative is maintained throughout standard peptide synthesis procedures due to the protective group strategy employed [27] [29]. The fluorenylmethyloxycarbonyl and tert-butyl protecting groups provide steric shielding that prevents epimerization at the alpha-carbon during coupling reactions [13] [27]. The acid-stable nature of the fluorenylmethyloxycarbonyl group and the base-stable character of the tert-butyl ether ensure that stereochemical integrity is preserved under standard solid-phase peptide synthesis conditions [13] [22].

Crystallographic studies of related N-methylated serine derivatives reveal distinct packing arrangements compared to non-methylated analogs [34] [37]. The N-methyl group influences intermolecular hydrogen bonding patterns and crystal lattice formation [34]. These structural differences manifest in altered physical properties, including modified solubility characteristics and thermal stability profiles [37].

Comparative Analysis with Non-Methylated Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH

The comparative analysis between Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH and its non-methylated counterpart Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH reveals significant differences in molecular properties and synthetic utility [18] [19]. The molecular weight difference of 14.06 g/mol reflects the addition of the methyl group, with the N-methylated derivative having a molecular weight of 397.46 g/mol compared to 383.4 g/mol for the non-methylated compound [1] [18].

The conformational properties differ substantially between the two derivatives due to the restricted amide bond rotation in the N-methylated form [19] [21]. While Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH maintains standard conformational flexibility around the peptide bond, the N-methylated variant exhibits constrained rotation that stabilizes specific conformational states [19]. This conformational restriction leads to enhanced membrane permeability and protease resistance in peptide structures containing the N-methylated derivative [11] [42].

The synthetic utility of both compounds in solid-phase peptide synthesis follows similar protocols, with both derivatives employing identical protecting group strategies [18] [31]. The fluorenylmethyloxycarbonyl group provides temporary alpha-amino protection in both cases, while the tert-butyl ether protects the serine hydroxyl functionality [18] [31]. However, the N-methylated derivative requires specialized synthetic approaches for its preparation, typically involving formaldehyde-mediated cyclization followed by reduction [29].

PropertyFluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OHFluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH
Molecular FormulaC₂₃H₂₇NO₅ [1]C₂₂H₂₅NO₅ [18]
Molecular Weight (g/mol)397.46 [1]383.4 [18]
CAS Number197632-77-2 [1]71989-33-8 [18]
Melting Point (°C)213-218 [1]Not specified [18]
Conformational FlexibilityRestricted due to N-methylation [19]Standard amide flexibility [18]
Peptide PropertiesEnhanced rigidity, membrane permeability [11]Standard peptide characteristics [18]

The incorporation of N-methylated amino acids into peptide sequences provides enhanced biological stability through increased resistance to proteolytic degradation [41] [42]. Peptides containing N-methylated residues demonstrate significantly improved half-lives when exposed to protease activity, with stability increases ranging from 72 to over 1000-fold depending on the position of N-methylation [41]. The non-methylated Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH does not confer these enhanced stability properties, making it suitable for standard peptide synthesis applications where natural peptide characteristics are desired [18].

XLogP3

3.7

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-serine

Dates

Modify: 2023-08-15

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